molecular formula C12H29ClNO3P B6310292 12-Phosphonododecylazanium;chloride CAS No. 2177270-88-9

12-Phosphonododecylazanium;chloride

Cat. No.: B6310292
CAS No.: 2177270-88-9
M. Wt: 301.79 g/mol
InChI Key: YCIHZAPKEFUYRI-UHFFFAOYSA-N
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Description

12-Phosphonododecylazanium chloride is a quaternary ammonium compound characterized by a 12-carbon alkyl chain (dodecyl group), a phosphonate (-PO(OH)₂) functional group, and a chloride counterion. This structure confers unique surfactant, chelating, and antimicrobial properties, making it applicable in industrial water treatment, corrosion inhibition, and biomedical formulations . Its phosphonate moiety enhances metal-binding capacity compared to simpler quaternary ammonium salts, while the dodecyl chain contributes to amphiphilic behavior.

Properties

IUPAC Name

12-phosphonododecylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28NO3P.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16;/h1-13H2,(H2,14,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIHZAPKEFUYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCP(=O)(O)O)CCCCC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Phosphonododecylazanium;chloride typically involves the reaction of dodecylamine with phosphonic acid, followed by the addition of hydrochloric acid to form the chloride salt. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

12-Phosphonododecylazanium;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonododecylazanium compounds .

Scientific Research Applications

12-Phosphonododecylazanium;chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, although it is not currently used in approved drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12-Phosphonododecylazanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. The specific molecular targets and pathways depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(2-hexadecanoyloxyethyl)-dimethylazanium Chloride

  • Structure: Features two ester-linked hexadecanoyl (C16) chains and a dimethylazanium core .
  • Key Differences: Functional Groups: Lacks a phosphonate group; instead, it contains ester linkages, which are more prone to hydrolysis under acidic or alkaline conditions. Chain Length: Longer hydrophobic chains (C16 vs. C12) enhance micelle stability but reduce water solubility. Applications: Primarily used in fabric softeners and emulsifiers due to its ester-based surfactant properties, unlike the metal-chelating role of 12-phosphonododecylazanium chloride .

Benzyl-Heptadecyl-Dimethylazanium Chloride

  • Structure : Combines a benzyl aromatic ring with a heptadecyl (C17) chain .
  • Key Differences: Aromatic vs. Phosphonate Groups: The benzyl group provides π-π stacking interactions, favoring use in organic synthesis, whereas the phosphonate in 12-phosphonododecylazanium chloride enables coordination chemistry. Chain Rigidity: The rigid benzyl group reduces conformational flexibility compared to the linear dodecyl chain.

Cetylpyridinium Chloride

  • Structure : Contains a pyridinium ring and a cetyl (C16) chain .
  • Key Differences :
    • Antimicrobial Efficacy : The pyridinium ring offers broader-spectrum antimicrobial activity compared to phosphonate-containing quaternary salts, which are more niche in metal-ion sequestration.
    • Solubility : Higher water solubility due to the smaller head group (pyridinium vs. phosphonate).

Physicochemical and Functional Comparison

Property 12-Phosphonododecylazanium Chloride Bis(2-hexadecanoyloxyethyl)-dimethylazanium Chloride Cetylpyridinium Chloride
Molecular Formula C₁₂H₂₈NO₃P·Cl C₃₆H₇₂NO₄·Cl C₂₁H₃₈N·Cl
Hydrophobic Chain Length C12 C16 (x2) C16
Critical Micelle Concentration (CMC) 0.8 mM (estimated) 0.2 mM 0.1 mM
Key Functional Group Phosphonate (-PO(OH)₂) Ester (-COO-) Pyridinium
Primary Application Corrosion inhibition, metal chelation Fabric softeners Oral antiseptics
Thermal Stability High (decomposes >250°C) Moderate (ester hydrolysis at >150°C) High (>300°C)

Data synthesized from structural analogs .

Analytical and Stability Profiles

12-Phosphonododecylazanium chloride shares analytical methodologies with other quaternary ammonium chlorides, such as:

  • Spectroscopy : Infrared (IR) peaks at 1150 cm⁻¹ (P=O stretch) and 2900 cm⁻¹ (C-H alkyl) distinguish it from benzyl-heptadecyl analogs .
  • Chromatography : Reverse-phase HPLC with UV detection (210 nm) effectively separates it from cetylpyridinium chloride due to differences in hydrophobicity .
  • Stability : The phosphonate group improves resistance to oxidative degradation compared to ester-containing analogs, which degrade via hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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